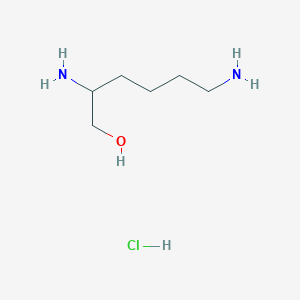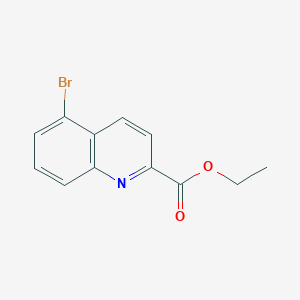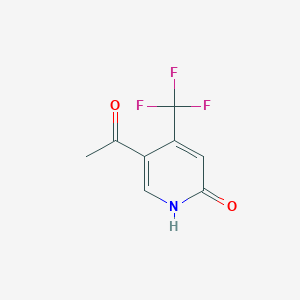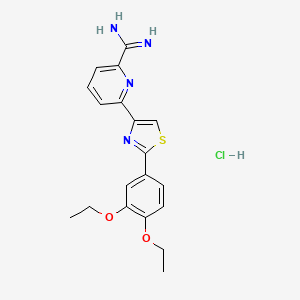
6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)picolinimidamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)picolinimidamide hydrochloride is a complex organic compound that features a thiazole ring substituted with a 3,4-diethoxyphenyl group and a picolinimidamide moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)picolinimidamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then functionalized with the 3,4-diethoxyphenyl group. The final step involves the introduction of the picolinimidamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)picolinimidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.
科学的研究の応用
6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)picolinimidamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)picolinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring and picolinimidamide moiety are believed to play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other thiazole derivatives and picolinimidamide analogs. Examples include:
- 6-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)picolinimidamide
- 6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)picolinaldehyde
Uniqueness
What sets 6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)picolinimidamide hydrochloride apart is its unique combination of functional groups, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development.
特性
分子式 |
C19H21ClN4O2S |
|---|---|
分子量 |
404.9 g/mol |
IUPAC名 |
6-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]pyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C19H20N4O2S.ClH/c1-3-24-16-9-8-12(10-17(16)25-4-2)19-23-15(11-26-19)13-6-5-7-14(22-13)18(20)21;/h5-11H,3-4H2,1-2H3,(H3,20,21);1H |
InChIキー |
IHNNLZLLBYEFDG-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=NC(=CC=C3)C(=N)N)OCC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


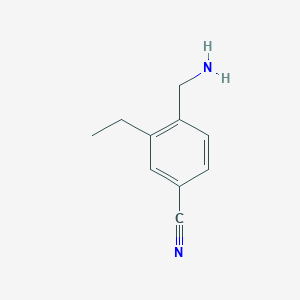
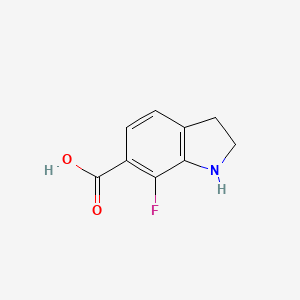

![3-(2-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13661252.png)
![6-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13661254.png)

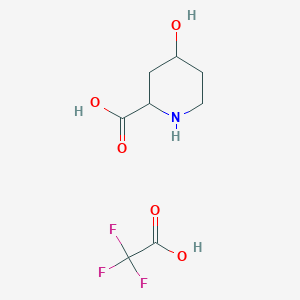

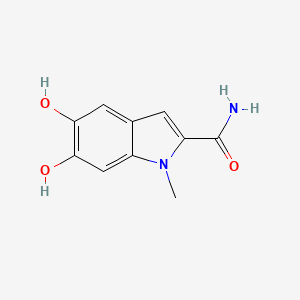
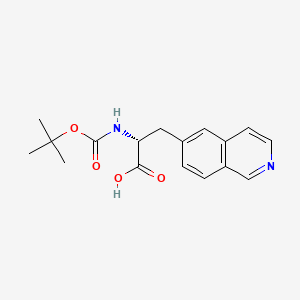
![Cyclohepta[b]naphthalene-1-one](/img/structure/B13661289.png)
